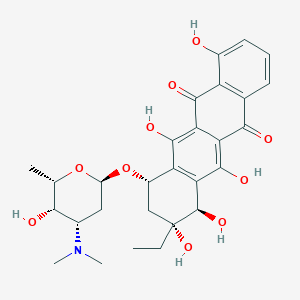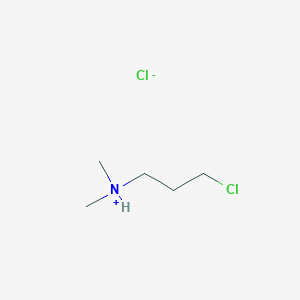
4-Nitrophenyl palmitate
Übersicht
Beschreibung
4-Nitrophenyl Palmitate is an ester derived from the condensation of palmitic acid and 4-nitrophenol. It is commonly used as a substrate in enzymatic assays to measure lipase activity due to its ability to produce a measurable yellow product, 4-nitrophenol, upon hydrolysis .
Wirkmechanismus
- Primary Targets : Lipases are the key enzymes that interact with 4-Nitrophenyl palmitate. Lipases are involved in the conversion of triglycerides and other esterified substrates. They play a crucial role in the basic metabolism of various organisms, from microorganisms to mammals .
- Resulting Changes : The yellow-colored product, 4-nitrophenol, is measurable spectrophotometrically at 410 nm. This method allows for rapid and facile analysis of lipase activity .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
4-Nitrophenyl palmitate is a substrate for lipase enzyme activity . Lipase hydrolyzes this compound and yields the yellow-colored product 4-nitrophenol, which is measurable spectrophotometrically at 410 nm . This method is advantageous due to its short reaction time and facile spectrophotometric analyses . The cell-bound lipase has a preference for this compound as a substrate than the extracellular lipase .
Cellular Effects
The hydrolysis of this compound providing 4-nitrophenol and palmitate was described in the same paper . The high activity of lipase can be found in yeast and it can be used for technological purposes .
Molecular Mechanism
The molecular mechanism of this compound involves the hydrolysis of the compound by lipase to yield 4-nitrophenol and palmitate . This reaction is measurable spectrophotometrically at 410 nm .
Metabolic Pathways
This compound is involved in the lipase-catalyzed hydrolysis metabolic pathway
Vorbereitungsmethoden
4-Nitrophenylpalmitat kann durch Veresterung von Palmitinsäure mit 4-Nitrophenol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Esterbindung zu erleichtern. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Esters zu verhindern .
Analyse Chemischer Reaktionen
4-Nitrophenylpalmitat unterliegt hauptsächlich Hydrolysereaktionen, die durch Lipasen katalysiert werden. Die Hydrolyse führt zur Bildung von 4-Nitrophenol und Palmitinsäure. Diese Reaktion wird häufig in spektrophotometrischen Assays zur Messung der Lipaseaktivität verwendet, da die Freisetzung von 4-Nitrophenol durch seine Absorption bei 410 nm quantifiziert werden kann .
Wissenschaftliche Forschungsanwendungen
4-Nitrophenylpalmitat wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Biochemie und Enzymologie, weit verbreitet eingesetzt. Es dient als Substrat für Lipase- und Esterase-Assays, wodurch Forscher die Aktivität und Kinetik dieser Enzyme untersuchen können. Darüber hinaus wird es zur Charakterisierung verschiedener bakterieller und Säugetierlipasen verwendet, darunter solche aus Burkholderia und Schweinebauch .
Wirkmechanismus
Der Wirkmechanismus von 4-Nitrophenylpalmitat beinhaltet seine Hydrolyse durch Lipaseenzyme. Das Enzym bindet an die Esterbindung der Verbindung, erleichtert ihre Spaltung und führt zur Freisetzung von 4-Nitrophenol und Palmitinsäure. Die gelbe Farbe von 4-Nitrophenol ermöglicht eine einfache spektrophotometrische Messung und macht es zu einem wertvollen Werkzeug in enzymatischen Assays .
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenylpalmitat ähnelt anderen Nitrophenylestern wie 4-Nitrophenylacetat und 4-Nitrophenylbutyrat. Seine langkettige Fettsäureeinheit (Palmitat) macht es besser geeignet für die Untersuchung von Lipasen, die auf langkettige Fettsäuren wirken. Dies unterscheidet es von kurzkettigen Nitrophenylestern, die besser geeignet sein können für die Untersuchung von Esterasen mit unterschiedlichen Substratspezifitäten .
Referenzen
Eigenschaften
IUPAC Name |
(4-nitrophenyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-18-16-20(17-19-21)23(25)26/h16-19H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZSQWIWCANHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164193 | |
| Record name | 4-Nitrophenyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1492-30-4 | |
| Record name | p-Nitrophenyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














